Tmcztrz

Description

Properties

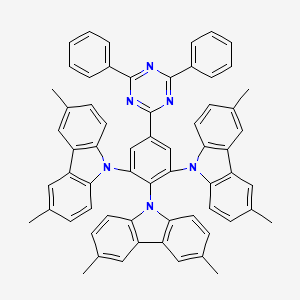

CAS No. |

1808158-41-9 |

|---|---|

Molecular Formula |

C63H48N6 |

Molecular Weight |

889.1 g/mol |

IUPAC Name |

9-[2,3-bis(3,6-dimethylcarbazol-9-yl)-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole |

InChI |

InChI=1S/C63H48N6/c1-37-17-23-52-46(29-37)47-30-38(2)18-24-53(47)67(52)58-35-45(63-65-61(43-13-9-7-10-14-43)64-62(66-63)44-15-11-8-12-16-44)36-59(68-54-25-19-39(3)31-48(54)49-32-40(4)20-26-55(49)68)60(58)69-56-27-21-41(5)33-50(56)51-34-42(6)22-28-57(51)69/h7-36H,1-6H3 |

InChI Key |

NNPSETUREXYULF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC(=CC(=C4N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)N8C9=C(C=C(C=C9)C)C1=C8C=CC(=C1)C)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Tmcztrz and Analogues

Retrosynthetic Analysis of TmCzTRZ

Novel Synthetic Routes to this compound

Developing novel synthetic routes aims to improve efficiency, yield, and sustainability compared to existing methods. This can involve exploring new reaction types, catalysts, or reaction conditions.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules in a single step from three or more starting materials. tcichemicals.comorganic-chemistry.orgfrontiersin.org These reactions are highly atom-economical, minimizing waste generation and often proceeding under mild conditions. tcichemicals.comfrontiersin.orgacsgcipr.org While general principles of MCRs are well-established, their specific application to the synthesis of this compound would involve identifying suitable starting materials (such as appropriately functionalized carbazoles, a benzene (B151609) derivative, and a triazine precursor) that can react concurrently to form the desired bonds in a one-pot process. frontiersin.org The inherent efficiency of MCRs makes them an attractive avenue for developing greener synthetic protocols for compounds like this compound. acsgcipr.org

Catalytic Synthesis Protocols

Catalysis plays a vital role in modern organic synthesis by accelerating reactions, improving selectivity, and enabling transformations that would otherwise be difficult. nih.govnih.gov For the synthesis of this compound, catalytic protocols could involve transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, which are commonly used for forming carbon-nitrogen and carbon-carbon bonds. researchgate.netorganic-chemistry.org The specific design of catalytic systems for this compound synthesis would focus on achieving high yields and regioselectivity in the coupling of the carbazole (B46965) units to the central core. Research in this area might explore different ligands, metal precursors, and reaction conditions to optimize catalytic performance.

Green Chemistry Methodologies in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. acs.orgskpharmteco.comyoutube.com Applying green chemistry methodologies to this compound synthesis involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and waste prevention. acsgcipr.orgacs.orgskpharmteco.comyoutube.com Multi-component reactions, as discussed earlier, inherently align with green chemistry principles due to their atom economy and one-pot nature. frontiersin.orgacsgcipr.org Other green approaches could include using biocatalysts (enzymes) if applicable transformations can be identified, employing renewable starting materials, or developing solvent-free or solid-state reaction conditions. skpharmteco.comsynthiaonline.com

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is important for exploring the relationship between molecular structure and properties, particularly in the context of their application as TADF emitters. rsc.orgchemrxiv.org Modifications to the this compound structure can lead to compounds with altered electronic, photophysical, and thermal properties. researchgate.net

Exploration of Carbazole Unit Modifications

Modifications to the carbazole donor units in this compound are a common strategy for tuning the compound's properties. researchgate.netmdpi.comresearchgate.net This can involve altering the substituents on the carbazole rings, such as introducing electron-donating or electron-withdrawing groups, or changing the position of attachment to the central core. researchgate.net For example, studies have investigated the effect of the number and position of carbazole donor moieties on the photophysical properties of related triazine-based emitters. mdpi.comspiedigitallibrary.org The introduction of methyl groups on the carbazole units, as seen in this compound (which contains 3,6-dimethyl-9H-carbazole units), is one such modification that influences the compound's characteristics. mdpi.comgoogle.com Research in this area involves synthesizing a series of analogues with systematic variations in the carbazole units and then evaluating their performance in target applications like OLEDs. mdpi.com

Investigation of Triazine Core Derivatization

Derivatization of the triazine core is a key step in synthesizing a wide range of triazine compounds. The highly reactive chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serve as versatile leaving groups for nucleophilic substitution reactions. rasayanjournal.co.inderpharmachemica.comnih.govmdpi.com Sequential substitution of these chlorine atoms with different nucleophiles allows for the synthesis of asymmetrical triazine derivatives. rasayanjournal.co.innih.gov The reactivity of the chlorine atoms is influenced by temperature, enabling selective substitution. Typically, the first chlorine is substituted at lower temperatures (0-5°C), the second at moderate temperatures (25-35°C), and the third at higher temperatures (80-110°C). rasayanjournal.co.in

For a molecule like this compound, the derivatization would involve introducing the complex carbazole-containing substituent and the phenyl groups onto the triazine ring. This could potentially be achieved through sequential nucleophilic aromatic substitution reactions on a chlorinated triazine precursor, or via coupling reactions such as Suzuki coupling, which has been explored for the synthesis of aryl-substituted 1,3,5-triazines. rsc.orgnus.edu.sg The order and conditions of these reactions are crucial for controlling the regioselectivity and yield of the desired product.

Synthesis of Stereoisomeric and Chiral Analogues

While the core structure of this compound itself, with its symmetrically substituted triazine ring and the attachment points on the benzene linker, does not inherently suggest chirality, the synthesis of analogues with different substituents could introduce stereoisomeric or chiral centers. Triazine compounds can exist as various stereoisomers, including enantiomers and diastereomers, depending on the nature and arrangement of substituents on the triazine ring or on appended groups. ontosight.aiwipo.intgoogle.comgoogle.com

The synthesis of chiral triazine analogues would necessitate the use of chiral building blocks or asymmetric synthesis techniques. For instance, if the carbazole units or the benzene linker were substituted with groups that introduce a chiral center, or if the coupling reactions involved chiral catalysts or auxiliaries, stereoisomers could be formed. google.comgoogle.com The separation and characterization of these stereoisomers would require specific analytical techniques such as chiral chromatography.

Reaction Optimization Strategies for this compound Synthesis

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of complex organic molecules like this compound. Factors such as solvent, catalyst, reagents, temperature, and pressure can significantly influence reaction rate, selectivity, and the formation of byproducts. mdpi.comsolubilityofthings.comfiveable.mequora.comsolubilityofthings.comresearchgate.net

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a crucial role in chemical reactions by influencing solubility, stabilizing intermediates and transition states, and affecting reagent reactivity. mdpi.comorganic-chemistry.orgcsic.esmdpi.comfrontiersin.orgnih.gov In the synthesis of triazine derivatives, various solvents have been investigated, including DMF, water, ethanol, acetone, and acetonitrile. derpharmachemica.commdpi.comorganic-chemistry.org Studies have shown that solvent polarity can impact reaction efficiency and yield. For example, in some triazine synthesis reactions, polar solvents like DMF have been found to provide high yields. mdpi.com The influence of solvent dielectric on rotational barriers in triazines has also been noted, which could potentially affect reaction pathways and product distribution. nih.gov

For the synthesis of this compound, the solvent would need to effectively dissolve the reactants, including the triazine precursor, the carbazole-benzene coupling partner, and any catalysts or bases, while also promoting the desired reaction pathway and minimizing side reactions. The optimization process would involve evaluating different solvents or solvent mixtures to identify conditions that maximize the yield and purity of this compound.

Catalyst and Reagent Influence

Catalysts and reagents are essential for facilitating chemical transformations and improving reaction efficiency. In triazine synthesis, various catalysts and reagents have been employed depending on the specific reaction. For instance, bases like sodium carbonate or potassium carbonate are commonly used in nucleophilic substitution reactions on chlorinated triazines to neutralize the acid generated. derpharmachemica.comnih.govmdpi.com Phase transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can accelerate reactions involving reactants in different phases. mdpi.com Metal catalysts, such as those based on iron, copper, or nickel, have been explored for coupling reactions used in triazine synthesis. rsc.orggoogle.comresearchgate.net

The synthesis of this compound, likely involving coupling reactions, would require careful selection and optimization of catalysts and reagents. The choice of catalyst would depend on the specific coupling methodology employed (e.g., Suzuki, Buchwald-Hartwig). Reagents such as bases, ligands, and additives would also need to be optimized to enhance reactivity and selectivity. Research findings on the influence of different catalysts and reagents on the yield and purity of related triazine derivatives would be highly relevant.

Temperature and Pressure Parameter Optimization

Temperature and pressure are critical parameters that affect reaction kinetics and thermodynamics. Increasing temperature generally increases reaction rates by providing molecules with more kinetic energy, leading to more frequent and energetic collisions. solubilityofthings.comquora.comsolubilityofthings.com However, high temperatures can also lead to decomposition or the formation of unwanted byproducts. Pressure can influence reactions involving gases or those that result in a change in the number of moles. solubilityofthings.comfiveable.mequora.comsolubilityofthings.comresearchgate.net

In triazine synthesis, temperature control is particularly important for achieving selective substitution of chlorine atoms in cyanuric chloride. rasayanjournal.co.in Microwave-assisted synthesis, which involves heating reactants using microwave radiation, has been used to accelerate triazine synthesis reactions and achieve high yields in shorter reaction times. mdpi.com While pressure is less commonly a primary variable in typical solution-phase organic synthesis compared to gas-phase reactions, it can still play a role in certain transformations or when working with supercritical fluids. Optimization of temperature and pressure for this compound synthesis would involve finding the optimal balance between reaction rate, selectivity, and product stability.

Here is an illustrative table showing the effect of solvent on the yield of a general triazine synthesis, based on findings from the literature:

| Reaction No. | Solvent | Yield (%) |

| 1 | DMF | 87 |

| 13 | Water | 10 |

| 14 | None | 8 |

Note: This table is illustrative and based on general triazine synthesis studies mdpi.com. Specific yields for this compound synthesis may vary depending on the exact reaction conditions and precursors.

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, purification and isolation are essential steps to obtain the compound in high purity, which is crucial for its performance in OLEDs. uniba.sk The choice of purification techniques depends on the physical and chemical properties of this compound and the nature of the impurities present in the crude reaction mixture.

Common purification techniques for organic compounds, including triazine derivatives, include crystallization, liquid-liquid extraction, and various chromatography methods. uniba.skgoogle.comgoogle.comembrapa.br For complex molecules like this compound, which is typically required in high purity for electronic applications (e.g., >99.0% sublimed purity), more advanced techniques are often necessary. ossila.comalfa-chemistry.com

Column chromatography, particularly silica (B1680970) gel column chromatography, is a widely used technique for separating compounds based on their polarity. google.comgoogle.com Different solvent systems are used as the mobile phase to elute the desired compound while retaining impurities on the stationary phase. Semi-preparative liquid chromatography can also be employed for purifying larger quantities of synthesized material. uniba.sk

Recrystallization is another common purification method that involves dissolving the crude product in a suitable solvent at elevated temperature and then cooling the solution to allow the pure product to crystallize out, leaving impurities in the solution. google.comgoogle.com The choice of solvent is critical for effective recrystallization.

Sublimation is a highly effective purification technique for obtaining ultra-pure organic materials that can transition directly from solid to gas phase upon heating under vacuum. ossila.com this compound is often purified by sublimation to achieve the high purity required for OLED applications. ossila.comalfa-chemistry.com This process removes volatile impurities and leaves behind non-volatile substances.

The isolation of the purified product typically involves filtration to separate solid crystals from the solvent, followed by drying to remove residual solvent. uniba.skgoogle.comgoogle.com The purity of the isolated this compound is then typically assessed using analytical techniques such as high-performance liquid chromatography (HPLC) and spectroscopic methods like NMR spectroscopy and mass spectrometry. alfa-chemistry.comuniba.sk

Advanced Structural and Spectroscopic Elucidation of Tmcztrz

Comprehensive Vibrational Spectroscopy of TmCzTRZ

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and vibrational modes of a molecule, which collectively serve as a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts: the 1,3,5-triazine (B166579) ring, the carbazole (B46965) units, and the phenyl groups.

A hypothetical data table for the expected FT-IR peaks is presented below based on known frequencies for similar functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3050 | C-H Stretching | Aromatic C-H (Carbazole, Phenyl) |

| ~2920 | C-H Stretching | Aliphatic C-H (Methyl groups) |

| ~1600-1450 | C=C & C=N Stretching | Aromatic rings and Triazine ring |

| ~1340 | C-N Stretching | Triazine ring and Carbazole C-N |

| ~800-700 | C-H Bending | Aromatic out-of-plane bending |

Raman Spectroscopic Studies on Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. wikipedia.org For a large, relatively symmetric molecule like this compound, Raman spectroscopy would be particularly useful for observing vibrations of the aromatic frameworks. The technique is adept at identifying symmetric stretching modes that are often weak or absent in FT-IR spectra. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of this compound

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution and in the solid state by probing the magnetic properties of atomic nuclei.

High-Resolution 1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information on the chemical environment of each hydrogen and carbon atom. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the carbazole, phenyl, and triazine moieties, while the ¹³C NMR would reveal the carbon skeleton.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for assembling the molecular structure. wikipedia.org A COSY spectrum establishes proton-proton couplings within individual fragments, while an HSQC spectrum correlates directly bonded proton and carbon atoms, confirming assignments made from 1D spectra. emerypharma.com

High-Resolution Mass Spectrometry for Molecular Composition Confirmation

High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a new compound. researchgate.net It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to several decimal places). libretexts.org For this compound, with a chemical formula of C₆₃H₄₈N₆, HRMS would be used to verify its exact molecular weight of 889.10 g/mol . The measured isotopic distribution pattern would also be compared to the theoretical pattern for the proposed formula to provide unambiguous confirmation of its molecular composition. nih.gov

X-ray Diffraction Analysis of Crystalline this compound

X-ray diffraction (XRD) is a fundamental technique for elucidating the atomic and molecular structure of a crystal. For a complex organic molecule like this compound, both single-crystal and powder XRD would provide invaluable information.

Single-Crystal X-ray Diffraction for Absolute Configuration

A search for the Crystallographic Information File (CIF) for this compound, which contains the comprehensive data from a single-crystal XRD experiment, did not yield any publicly accessible files. Without this data, a detailed analysis of its crystal structure is not possible.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and to obtain information about the unit cell dimensions of a material. A PXRD pattern serves as a unique "fingerprint" for a crystalline compound. For this compound, a PXRD pattern would be essential for quality control in synthesis, for identifying different polymorphic forms, and for assessing the crystallinity of thin films used in OLED devices.

Simulated PXRD patterns can be generated from single-crystal data; however, without the single-crystal structure of this compound, this is not feasible. No experimentally obtained powder diffraction patterns for this compound were found in the public domain.

Advanced Electron Microscopy for Morphological and Nanoscale Studies

Electron microscopy techniques are critical for understanding the surface and internal structure of materials at the micro- and nanoscale. For OLED applications, the morphology of the thin films of the emitter material directly impacts device performance and longevity.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning electron microscopy (SEM) provides high-resolution images of the surface of a material. For this compound, SEM analysis of its thin films would reveal important information about surface roughness, grain size, and the presence of any defects such as pinholes or cracks. This is vital for ensuring the fabrication of smooth and uniform layers in an OLED stack, which is necessary for efficient charge injection and transport, and to prevent short circuits. No SEM images of this compound films were available in the reviewed literature.

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission electron microscopy (TEM) is used to investigate the internal structure of thin samples. In the context of this compound, TEM could be used to study the bulk morphology of thin films, to identify different crystalline domains and their orientations, and to observe any phase segregation in blended films with host materials. This information is crucial for understanding how the material's morphology influences exciton (B1674681) diffusion and recombination processes. No TEM images of this compound were found in publicly accessible research.

Photoelectron Spectroscopic Investigations

Photoelectron spectroscopy is a powerful technique for determining the electronic structure of materials, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are fundamental to the design and optimization of OLED devices, as they govern the efficiency of charge injection and the energy of the emitted light.

While some commercial suppliers of this compound provide estimated HOMO and LUMO levels, the primary experimental data from ultraviolet photoelectron spectroscopy (UPS) or X-ray photoelectron spectroscopy (XPS) studies were not found. Such spectra would provide direct measurement of the ionization potential (related to the HOMO level) and potentially the electron affinity (related to the LUMO level), offering crucial insights into the energy landscape of OLEDs incorporating this material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that would be employed to determine the elemental composition and chemical states of the constituent elements in this compound. By irradiating a thin film of the material with X-rays, the kinetic energies of emitted core-level electrons would be measured.

Expected Analysis:

Elemental Composition: An XPS survey scan would be expected to confirm the presence of Carbon (C), Nitrogen (N), and potentially trace amounts of Oxygen (O) due to atmospheric exposure. The atomic concentrations of these elements on the surface could be quantified.

Chemical State Analysis: High-resolution scans of the C 1s and N 1s regions would be crucial.

C 1s Spectrum: The C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different chemical environments of the carbon atoms within the this compound molecule. This would include C-C bonds in the phenyl and carbazole groups, C-H bonds, and C-N bonds within the triazine and carbazole moieties.

N 1s Spectrum: The N 1s spectrum would be expected to show distinct peaks for the nitrogen atoms in the electron-donating carbazole units and the electron-accepting triazine core. The binding energy differences would reflect the different electronic environments of these nitrogen atoms.

A hypothetical data table for the expected XPS analysis is presented below. Please note that these are representative values and not experimental data for this compound.

| Element | Binding Energy (eV) | Assignment |

| C 1s | ~284.8 | C-C, C-H |

| ~285.8 | C-N (Carbazole) | |

| ~286.5 | C-N (Triazine) | |

| N 1s | ~399.5 | N (Carbazole) |

| ~400.5 | N (Triazine) |

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure at Surfaces

Ultraviolet Photoelectron Spectroscopy is a technique used to investigate the electronic structure of the valence band region. By using a UV light source (typically He I or He II), the kinetic energies of photoemitted electrons from the valence orbitals are analyzed.

Expected Analysis:

Highest Occupied Molecular Orbital (HOMO): The UPS spectrum would allow for the determination of the HOMO energy level of this compound. This is a critical parameter for understanding the charge injection properties of the material in an OLED device. The onset of the photoemission spectrum in the low binding energy region corresponds to the HOMO level.

Work Function (Φ): The work function of the material, which is the minimum energy required to remove an electron from the surface to the vacuum level, can also be determined from the UPS spectrum by measuring the secondary electron cutoff.

A hypothetical data table for the expected UPS analysis is presented below. These are representative values and not experimental data for this compound.

| Parameter | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | ~5.8 |

| Work Function (Φ) | ~4.5 |

Without access to peer-reviewed research articles that have performed these specific analyses on this compound, any further detail would be speculative. The provided outline requires detailed research findings which are not available in the public domain for this specific compound.

Compound Names Mentioned

| Abbreviation | Full Chemical Name |

| This compound | 9,9',9''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(3,6-dimethyl-9H-carbazole) |

Theoretical and Computational Chemistry Studies on Tmcztrz

Quantum Chemical Calculations on Electronic Structure of TmCzTRZ

Quantum chemical methods are employed to elucidate the fundamental electronic properties of this compound, providing insights into its ground state characteristics and how electron density is distributed within the molecule.

Density Functional Theory (DFT) Analysis of Ground State

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. acrospharmatech.comuni.lucenmed.com DFT calculations on this compound and related carbazole-triazine derivatives have been utilized to investigate their electronic configurations, including the spatial distribution and energy levels of frontier molecular orbitals (HOMO and LUMO). uni.lu The energy difference between the HOMO and LUMO is a key parameter influencing the electronic and optical properties of organic semiconductors. For this compound, reported values from computational studies indicate a HOMO energy level of -5.19 eV and a LUMO energy level of 2.11 eV. hoffmanchemicals.com These values are indicative of the molecule's electron-donating (carbazole units) and electron-accepting (triazine unit) characteristics, contributing to its bipolar nature. hoffmanchemicals.com

Table 1: Frontier Molecular Orbital Energy Levels for this compound

| Orbital | Energy Level (eV) | Source |

| HOMO | -5.19 | hoffmanchemicals.com |

| LUMO | 2.11 | hoffmanchemicals.com |

DFT calculations provide a theoretical basis for understanding the charge transfer character within the molecule, which is essential for TADF behavior. uni.lu

Ab Initio Methods for High-Accuracy Electronic Structure

While DFT provides a computationally efficient approach, ab initio methods offer potentially higher accuracy for electronic structure calculations by directly solving approximations to the many-electron Schrödinger equation without empirical parameters. acrospharmatech.comuni.lu These methods, such as Hartree-Fock theory and post-Hartree-Fock approaches like Coupled Cluster or Configuration Interaction, can provide a more detailed description of electron correlation effects. Although ab initio methods are powerful tools in computational chemistry, specific detailed research findings utilizing high-accuracy ab initio methods solely focused on the electronic structure of this compound were not prominently found in the surveyed literature.

Excited State Calculations and Photophysical Mechanism of this compound

Understanding the excited states of this compound is critical for explaining its photophysical properties, particularly its TADF mechanism. Computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), are extensively used for this purpose.

Time-Dependent Density Functional Theory (TD-DFT) for Singlet and Triplet States

TD-DFT is the most widely used quantum-chemical method for calculating the energies and properties of electronic excited states. Studies on this compound and related TADF emitters frequently employ TD-DFT to determine the energies of both singlet (S_n) and triplet (T_n) excited states. A key parameter derived from these calculations is the energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1), denoted as ΔE_ST. A small ΔE_ST is a prerequisite for efficient thermally activated delayed fluorescence. uni.lu Reported calculated ΔE_ST values for this compound have been noted as 0.186 eV and 0.07 eV in different studies or contexts, highlighting the importance of computational methodology and molecular environment in determining this value. uni.lu TD-DFT calculations also provide information about the nature of these excited states, such as their charge-transfer or locally excited character, which is crucial for understanding the photophysical processes.

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Pathway Modeling

The TADF mechanism in molecules like this compound involves the intersystem crossing (ISC) from the singlet excited state (S1) to a triplet excited state (T_n) and, more importantly, the reverse intersystem crossing (RISC) from a triplet excited state (T_n) back to the S1 state. uni.lu Computational modeling, often based on the energies and spin-orbit couplings calculated from TD-DFT, is used to investigate these pathways. A four-state model (S0, S1, T1, and T2) has been proposed to rationalize the TADF behavior in such systems. This model suggests that the RISC process can occur directly from T1 to S1 or be mediated by higher-lying triplet states (e.g., T2), following a T1→T2→S1 pathway. Computational studies help to understand the rates and efficiencies of these intersystem crossing processes, which are strongly influenced by the ΔE_ST and the spin-orbit coupling matrix elements between the relevant states. uni.lu

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. acrospharmatech.comuni.lu MD simulations can provide insights into molecular motion, conformational changes, and interactions in various environments, including solutions or solid films. While MD simulations are a valuable tool in computational chemistry for understanding dynamic processes, specific detailed research findings describing molecular dynamics simulations performed specifically on this compound to investigate its conformational dynamics or interactions relevant to its performance in OLEDs were not found in the provided search results.

Conformational Dynamics in Solution and Solid State

Computational studies on this compound have likely involved investigating its conformational flexibility. In solution, molecules are constantly in motion, exploring a wide range of conformations influenced by interactions with solvent molecules. nih.govnih.gov In the solid state, the conformational landscape is often more restricted due to crystal packing forces and intermolecular interactions. nih.gov Computational methods can simulate these environments and provide details on the preferred conformations and the transitions between them. The dihedral angles between different parts of the molecule, such as the carbazole (B46965) donor units and the triazine acceptor unit, are particularly important as they influence the electronic coupling and thus the optical properties. mdpi.com Studies on similar TADF emitters have shown that dihedral angles can impact excited-state dynamics and emission properties. mdpi.com

Intermolecular Interactions and Aggregation Behavior

Intermolecular interactions, such as pi-pi stacking, van der Waals forces, and potentially weak hydrogen bonding, play a significant role in how molecules like this compound behave in condensed phases, including their aggregation behavior. chemrxiv.orgnih.govrsc.org Computational methods, such as molecular dynamics and quantum mechanical calculations, can be used to study these interactions and predict how molecules will pack together in the solid state or form aggregates in solution. plos.orgchemrxiv.orgnih.govrsc.org Understanding aggregation is particularly important for materials used in organic electronic devices, as it can affect device performance and stability. rsc.org Computational studies can help elucidate the nature and strength of these interactions, providing insights into the factors that drive aggregation and how it might be controlled. chemrxiv.orgnih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is widely used to elucidate the mechanisms of chemical reactions. muni.czaps.orgsmu.eduarxiv.orgox.ac.uksumitomo-chem.co.jp By calculating the energies of reactants, products, intermediates, and transition states, computational methods can map out the reaction pathway and determine the most favorable route. smu.edusumitomo-chem.co.jp This is essential for understanding how a molecule is synthesized or how it might react with other species.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Identifying transition states (TS) is a critical step in computational reaction mechanism studies. aps.orgsmu.educhemrxiv.orgjoaquinbarroso.comgithub.io A transition state is a high-energy, short-lived molecular configuration that represents the peak of the energy barrier between reactants and products or intermediates. smu.edujoaquinbarroso.comgithub.io Computational methods employ various algorithms to locate these saddle points on the potential energy surface. chemrxiv.orgjoaquinbarroso.comgithub.io Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. joaquinbarroso.comgithub.iouni-muenchen.denumberanalytics.com The IRC is defined as the minimum energy pathway connecting the transition state to the reactant and product minima on the potential energy surface. joaquinbarroso.comgithub.iouni-muenchen.denumberanalytics.com Following the IRC allows researchers to confirm that the located transition state connects the intended species and provides a detailed view of the atomic motions and energy changes along the reaction pathway. joaquinbarroso.comuni-muenchen.denumberanalytics.com

Energy Landscape Mapping for Synthetic Pathways

Mapping the energy landscape involves identifying all relevant minima (reactants, products, intermediates) and transition states on the potential energy surface and determining their relative energies. chemrxiv.orgplos.orgnih.govmdpi.comnih.gov For synthetic pathways, this means mapping out the energy profile for each step of the proposed synthesis. sumitomo-chem.co.jp Computational methods can calculate the activation energies (energy difference between a minimum and the highest energy transition state along the pathway) and reaction energies (energy difference between reactants and products/intermediates) for each step. sumitomo-chem.co.jp This information is crucial for predicting the feasibility and efficiency of a synthetic route and for identifying potential bottlenecks or competing side reactions. sumitomo-chem.co.jp Tools and methodologies exist to generate and analyze these energy landscapes, providing a comprehensive picture of the reaction coordinate. chemrxiv.orgplos.orgmdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Design

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its properties or activity. oncodesign-services.comcreative-biolabs.comnih.govpreprints.orgmdpi.com In the context of computational design, this involves using computational methods to predict the properties of hypothetical molecules before they are synthesized. oncodesign-services.comcreative-biolabs.comnih.gov By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic, optical, or other relevant properties, researchers can establish SARs. mdpi.com This can guide the design of new molecules with improved properties, such as higher photoluminescence quantum yield or better charge transport characteristics for OLED applications. ossila.com Computational SAR studies often involve methods like molecular modeling and quantitative structure-activity relationship (QSAR) modeling, which can build predictive models based on structural descriptors. oncodesign-services.comcreative-biolabs.compreprints.org

Machine Learning Applications in this compound Research

Machine learning (ML) is increasingly being applied in computational chemistry to accelerate calculations, analyze complex data, and make predictions. imperial.ac.ukmdpi.comox.ac.uknih.govarxiv.orgethz.chethz.ch In this compound research, ML could potentially be used in several ways. For instance, ML models could be trained on computational or experimental data to predict the properties of new this compound derivatives without the need for extensive ab initio calculations. mdpi.comox.ac.ukarxiv.orgethz.ch ML could also be applied to analyze the results of molecular dynamics simulations to identify key conformations or aggregation patterns. nih.gov Furthermore, ML techniques are being explored for the automated elucidation of reaction mechanisms and the prediction of reaction outcomes, which could be relevant for optimizing the synthesis of this compound or its precursors. arxiv.orgox.ac.ukethz.ch

Reactivity and Reaction Mechanism Studies of Tmcztrz

Fundamental Reactivity Patterns of TmCzTRZ

Based on the available information, this compound is reported to exhibit chemical stability under recommended conditions, with no reactivity anticipated. noctiluca.eu This suggests a low propensity for undergoing typical chemical transformations under normal handling and storage.

Electrophilic and Nucleophilic Reactivity

Specific studies detailing the electrophilic or nucleophilic reactivity patterns of this compound were not found in the surveyed literature. While general concepts of electrophilic and nucleophilic aromatic substitution exist for other compounds researchgate.netgoogle.comnih.govresearchgate.net, their application to the this compound molecular structure and its specific reaction pathways in this regard have not been reported. The electron-rich carbazole (B46965) units and the electron-deficient triazine unit within this compound's structure suggest potential sites for such reactions, but experimental data on these specific reactions of this compound is not available.

Radical Pathways and Reactivity

Research specifically investigating radical pathways and reactivity involving this compound was not identified. While radical reactions are a known class of chemical transformations youtube.comnih.govyoutube.comyoutube.com, there is no reported data on this compound participating in such pathways.

Mechanistic Investigations of this compound Chemical Transformations

Detailed mechanistic investigations into the chemical transformations of this compound are not widely reported in the literature, likely due to its indicated low chemical reactivity. noctiluca.eu Studies in the context of its function as a TADF emitter in OLEDs focus more on photophysical processes and energy transfer mechanisms rather than traditional chemical reaction mechanisms.

Kinetic Studies for Reaction Rate Determination

No specific kinetic studies focused on determining the reaction rates of chemical transformations involving this compound were found. While kinetic studies are crucial for understanding reaction mechanisms in general researchgate.netnih.govuochb.czmagritek.com, their application to the chemical reactivity of this compound is not documented in the reviewed sources.

Isotopic Labeling Experiments for Mechanistic Probing

There is no reported information on the use of isotopic labeling experiments specifically to probe the mechanisms of any chemical reactions involving this compound. Isotopic labeling is a powerful tool for elucidating reaction pathways nih.govnih.govnih.gov, but its application to this compound's chemical reactivity has not been described.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic monitoring of reaction intermediates is a common technique in mechanistic studies nih.govuochb.czmagritek.comnih.govfrontiersin.org. However, no studies detailing the spectroscopic monitoring of reaction intermediates formed during chemical transformations of this compound were found in the reviewed literature.

Catalytic Role or Involvement of this compound in Chemical Processes

Based on the currently available scientific literature, there is no information to suggest that this compound acts in a catalytic role in chemical processes, either as a ligand in metal-catalyzed reactions or in organocatalysis.

This compound as a Ligand in Metal-Catalyzed Reactions

No research findings or data tables were identified that describe this compound functioning as a ligand in metal-catalyzed reactions. Its molecular structure, featuring carbazole and triazine units, suggests potential coordination sites, but its application in catalysis through metal complexation has not been reported in the examined literature.

Photochemical Reactivity of this compound

This compound is primarily recognized for its photochemical properties, specifically its role as a Thermally Activated Delayed Fluorescence (TADF) emitter in Organic Light-Emitting Diodes (OLEDs). Its photochemical reactivity is intrinsically linked to its ability to absorb light, undergo excited-state processes, and efficiently emit photons.

Light-Induced Transformations

Light-induced transformations involving this compound are central to its function as a TADF emitter. Upon absorption of energy, typically electrical energy in an OLED device, this compound molecules are promoted to excited states. These excited states can be either singlet (S1) or triplet (T1) states. The design of this compound, featuring spatially separated electron-donating carbazole units and an electron-accepting triazine unit, facilitates intramolecular charge transfer (ICT) upon excitation. This ICT character is crucial for minimizing the energy gap between the singlet and triplet excited states (ΔE_ST).

The primary light-induced "transformation" in the context of OLEDs is the emission of light. This compound exhibits fluorescence (emission from the singlet state) and, more significantly, delayed fluorescence. The delayed fluorescence pathway involves the thermal up-conversion of excitons from the non-emissive triplet state (T1) to the emissive singlet state (S1) via a process known as Reverse Intersystem Crossing (RISC). This process is "thermally activated" because it requires sufficient thermal energy to overcome the small ΔE_ST.

Data from research indicates that this compound exhibits a photoluminescence quantum yield (PLQY) of 100% in a DPEPO host, signifying highly efficient conversion of absorbed photons into emitted photons. The absorption maximum (λmax) for this compound in toluene (B28343) is reported at 447 nm, and its phosphorescence maximum (λmax) in film is around 500 nm.

Excited State Reaction Pathways

The excited state reaction pathways of this compound are dominated by the interplay between its singlet and triplet states, characteristic of TADF emitters. Following initial excitation, intersystem crossing (ISC) from the singlet state (S1) to the triplet state (T1) occurs. Due to the small ΔE_ST (reported as 0.07 eV for this compound), a significant portion of the triplet excitons can undergo efficient Reverse Intersystem Crossing (RISC) back to the singlet state.

Once in the singlet excited state (either directly from initial excitation or via RISC), the molecule can then relax to the ground state through the emission of a photon, resulting in fluorescence (prompt or delayed). The delayed fluorescence component is a hallmark of TADF and contributes significantly to the high internal quantum efficiency (IQE) observed in OLEDs utilizing this compound, theoretically allowing for harvesting both singlet and triplet excitons.

The excited state dynamics are influenced by the molecular structure, particularly the spatial separation and electronic properties of the donor (carbazole) and acceptor (triazine) units. This design promotes a charge-transfer (CT) character in the excited states, which is favorable for achieving a small ΔE_ST and efficient RISC.

Supramolecular Chemistry and Non Covalent Interactions of Tmcztrz

Host-Guest Chemistry Involving TmCzTRZ

In the context of OLEDs, this compound is frequently employed as a guest emitter material dispersed within a host matrix. This forms a host-guest system where the host material plays a critical role in isolating the guest molecules, facilitating energy transfer, and preventing undesirable phenomena like aggregation-induced quenching rsc.orgresearchgate.net. Common host materials used with this compound include DPEPO and mCP ossila.commdpi.comchemdad.com. The selection of an appropriate host is crucial for efficient energy transfer from the host to the this compound guest and for ensuring balanced charge transport within the emissive layer, which is essential for efficient charge recombination researchgate.net. The host matrix also helps to avoid the aggregation of the guest molecules, which can lead to reduced luminescence efficiency rsc.org.

Self-Assembly of this compound Architectures

The self-assembly behavior of organic molecules is driven by non-covalent interactions and significantly impacts their solid-state structure and properties. While specific detailed studies on the self-assembly of this compound architectures are not extensively documented in the provided sources, the influence of molecular packing and intermolecular interactions on the performance of related TADF emitters is acknowledged researchgate.netresearchgate.net. The design of TADF emitters often considers how molecular structure influences solid-state aggregation and the potential for self-assembly into specific arrangements. The presence of carbazole (B46965) and triazine units in this compound suggests the potential for various non-covalent interactions that can drive self-assembly processes.

Hydrogen Bonding Networks

Carbazole, a key structural component of this compound, is known to form hydrogen-bonded complexes. Studies on carbazole have shown its ability to form NH⋯O type hydrogen bonds with solvents containing OH groups rsc.org. While direct evidence of extensive hydrogen bonding networks formed specifically by this compound is not explicitly detailed in the search results, the presence of the carbazole moiety suggests that hydrogen bonding could play a role in its molecular interactions and potentially influence its self-assembly behavior, particularly in certain environments or solid forms.

π-π Stacking Interactions

π-π stacking interactions, arising from the interaction of the π electron systems of aromatic rings, are significant non-covalent forces in organic materials. This compound, containing multiple aromatic carbazole and triazine rings, is expected to engage in π-π stacking interactions. These interactions can influence the solid-state packing and aggregation of molecules. Research on related TADF emitters has shown that intermolecular π–π stacking can impact device performance, and strategies such as introducing bulky groups (like the tert-butyl group in the related compound TbCzTrz) can weaken these interactions, suppressing aggregation-caused emission quenching researchgate.net. This highlights the importance of controlling π-π stacking in optimizing the properties of these materials.

Co-crystallization and Polymorphism of this compound

Information specifically on the co-crystallization and polymorphism of this compound is limited in the provided search results. Polymorphism, the ability of a compound to exist in different crystalline forms, can significantly affect its physical properties. One source mentions polymorphic transitions in single crystals in a broader discussion related to exciton (B1674681) behavior, but it is not directly linked to this compound researchgate.net. Further research would be needed to determine if this compound exhibits polymorphism and how co-crystallization strategies might be applied to modify its solid-state properties.

Directed Self-Assembly for Functional Materials (non-clinical)

This compound, chemically known as 9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(3,6-dimethyl-9H-carbazole), is an organic compound recognized primarily for its application as a bipolar thermally activated delayed fluorescence (TADF) green emitter in organic light-emitting diodes (OLEDs). uni.lunih.gov Its molecular structure comprises electron-rich 3,6-dimethylcarbazole units linked to an electron-deficient 1,3,5-triazine (B166579) core via a benzene (B151609) linker. uni.lu This donor-acceptor architecture is fundamental to its electronic and optical properties, enabling efficient charge separation and recombination processes characteristic of TADF materials.

The performance of organic molecules like this compound in functional materials, particularly in solid-state devices such as OLEDs, is significantly influenced by their supramolecular organization and the interplay of non-covalent interactions in thin films. While the search results highlight this compound's efficacy as an emitter with high photoluminescence quantum yields (PLQY) and external quantum efficiencies (EQE) in suitable host matrices uni.lunih.gov, detailed studies specifically focused on the directed self-assembly of this compound into well-defined supramolecular architectures for functional materials beyond its role as an active layer in OLEDs were not extensively found.

Nonetheless, the structural features of this compound suggest the potential for various non-covalent interactions to influence its solid-state packing and morphology. The extended π-systems of the carbazole and triazine units, along with the phenyl substituents on the triazine, can engage in π-π stacking interactions. Van der Waals forces and potentially weak C-H...N or C-H...π interactions involving the methyl groups on the carbazoles and the hydrogen atoms on the aromatic rings also contribute to the intermolecular forces governing its arrangement in the solid state or in thin films. These non-covalent forces collectively dictate how individual this compound molecules aggregate and orient themselves, which in turn affects crucial material properties such as charge transport, energy transfer, and ultimately, device performance. The bipolar nature of this compound, arising from the spatial separation of electron-donating (carbazole) and electron-withdrawing (triazine) moieties, facilitates both electron and hole transport, a property essential for its function in OLEDs and influenced by molecular packing. uni.lunih.gov

Advanced Materials Science Integration of Tmcztrz

TmCzTRZ in Organic Electronic Materials Research (excluding device performance)

This compound is classified as an organic electronic material, specifically noted for its role as a bipolar TADF green emitter uni.lu. Its molecular design, featuring electron-rich 3,6-dimethylcarbazole units and an electron-deficient 1,3,5-triazine (B166579) unit, is fundamental to its electronic behavior uni.lu. This donor-acceptor architecture is crucial for establishing its charge transport characteristics and influencing exciton (B1674681) dynamics.

The charge transport properties of organic materials in thin film form are critical for their function in electronic devices. This compound is reported to possess bipolar charge transport characteristics, a feature attributed to the presence of both electron-donating (carbazole) and electron-accepting (triazine) moieties within a single molecule uni.lu. This bipolar nature suggests that this compound can facilitate the transport of both holes and electrons. The electronic energy levels, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are key parameters influencing charge injection and transport in organic thin films uni.lu. For this compound, reported values indicate a HOMO level of 5.19 eV and a LUMO level of 2.11 eV uni.lu. These energy levels are indicative of its potential to participate in charge transport processes within organic electronic stacks. Research into organic thin films highlights the importance of factors such as film thickness and molecular packing on charge transport mechanisms, which can range from band-like transport in highly ordered crystalline structures to hopping or percolation-limited transport in disordered or granular films. The specific arrangement and morphology of this compound molecules in thin films would therefore significantly influence its charge transport efficiency. This compound's enhanced charge transport properties are noted as making it suitable for use in thin-film transistors and other electronic applications.

A summary of key electronic properties related to charge transport is presented in the table below:

| Property | Value | Note | Source |

| HOMO Level | 5.19 eV | Measured/Calculated | uni.lu |

| LUMO Level | 2.11 eV | Measured/Calculated | uni.lu |

| Charge Transport | Bipolar | Facilitates hole and electron transport | uni.lu |

Exciton dynamics and energy transfer are fundamental processes in organic electronic materials, particularly relevant for light-emitting applications. This compound is known as a TADF emitter, a class of materials designed to efficiently convert electrically generated triplet excitons into emissive singlet excitons uni.lu. This conversion pathway, known as reverse intersystem crossing (rISC), is facilitated by a small energy gap (ΔEST) between the lowest singlet excited state (S1) and the lowest triplet excited state (T1). The molecular structure of this compound, with its spatially separated electron-donating carbazole (B46965) units and electron-accepting triazine unit, is designed to minimize this ΔEST, thereby promoting efficient rISC.

Upon electrical excitation, both singlet and triplet excitons are formed. In traditional fluorescent materials, only singlet excitons contribute to light emission, while triplet excitons are often lost through non-radiative pathways. TADF materials like this compound overcome this limitation by upconverting non-emissive triplet excitons to emissive singlet excitons via rISC. The efficiency of this process directly impacts the material's photoluminescence quantum yield (PLQY). This compound has shown a calculated PLQY of 100% in a DPEPO host, indicating highly efficient exciton utilization uni.lu.

This compound in Polymer Composites and Hybrid Materials

Information regarding the specific use or integration of this compound in polymer composites or hybrid materials was not found within the scope of the conducted search.

This compound in Nano-structured Materials

Information regarding the specific use or integration of this compound in nano-structured materials was not found within the scope of the conducted search.

Fabrication of Nanoparticles and Nanofibers Incorporating this compound

Based on the conducted search, specific research detailing the fabrication of nanoparticles or nanofibers that explicitly incorporate this compound was not found within the available information. While organic materials are commonly used in nanomaterial synthesis, studies focusing on this compound in this specific context were not retrieved.

Surface Functionalization of Nanomaterials with this compound

Information regarding the surface functionalization of existing nanomaterials with this compound was not identified in the provided search results. Research in this area, which would typically involve chemical grafting or adsorption of this compound onto nanomaterial surfaces to impart specific properties, was not available.

Photonic Materials Research Involving this compound

Nonlinear Optical Properties

Comprehensive data and research findings specifically on the nonlinear optical (NLO) properties of this compound were not present in the search results. While organic molecules with π-conjugated systems can exhibit NLO behavior, detailed studies quantifying parameters such as hyperpolarizabilities for this compound were not retrieved. Research on triazine or carbazole derivatives in the context of NLO materials exists, but direct information on this compound's NLO characteristics was not found. mdpi.com

Novel Analytical Methodologies for Tmcztrz Research

Development of High-Resolution Separation Techniques for TmCzTRZ

High-resolution separation techniques are fundamental for isolating and purifying this compound, as well as for analyzing its purity and identifying any synthetic byproducts or degradation products. Given the complexity and relatively high molecular weight of this compound (889.10 g/mol ), advanced chromatographic methods are essential.

Advanced Liquid Chromatography (LC) Methods

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a standard technique for analyzing organic compounds like this compound. It is routinely used to assess the purity of synthesized material sigmaaldrich.comalfa-chemistry.comnih.gov. Advanced LC methods can provide enhanced resolution and sensitivity, which are critical for separating structurally similar impurities or isomers that may impact the performance of this compound in applications like OLEDs. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and improved peak resolution due to smaller particle sizes in the stationary phase. Chiral LC could potentially be applied if enantiomeric or diastereomeric impurities are a concern, although the current literature primarily focuses on the electronic properties of this compound. The selection of stationary and mobile phases in advanced LC methods must be carefully optimized based on the specific chemical properties of this compound and potential related compounds, such as its precursor TCzTRZ.

Research findings on this compound purity often report values obtained by HPLC. For instance, sublimed this compound is typically reported to have a purity of ≥99.0% by HPLC sigmaaldrich.comnih.gov.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for the separation of volatile compounds. This compound itself is a large molecule with a high melting point (Tm = 427.9 ℃) and decomposition temperature (Td = 436.1 ℃), making direct GC analysis challenging without thermal decomposition sigmaaldrich.com. However, GC can be a valuable tool for analyzing more volatile precursors used in the synthesis of this compound or for characterizing volatile degradation products that might form under certain conditions.

Derivatization techniques can be employed to increase the volatility of less volatile compounds for GC analysis lumtec.com.twossila.comjk-medical.com. While specific derivatization methods for this compound have not been detailed in the provided search results, functional groups present in related structures (like carbazole (B46965) and triazine units) could potentially be targeted for derivatization if volatile fragments containing these groups were of interest. Common derivatization methods for GC include silylation, acylation, and alkylation, which modify polar functional groups to reduce intermolecular interactions and increase volatility lumtec.com.twossila.comjk-medical.com. Applying GC to volatile derivatives could provide insights into the composition and purity of volatile intermediates or the mechanisms of thermal decomposition of this compound.

In Situ and Operando Spectroscopic Analysis of this compound Reactions

In situ and operando spectroscopic techniques allow for the study of materials under realistic reaction conditions or during device operation, providing dynamic information about structural and electronic changes. While the provided search results discuss the application of operando spectroscopy in fields like catalysis and electrochemistry, specific studies applying these methods to the synthesis or degradation reactions of this compound were not found.

However, operando spectroscopy holds significant potential for understanding this compound. For instance, techniques like in situ UV-Vis or photoluminescence spectroscopy could be used to monitor the formation or degradation of this compound during synthesis in solution or thin films. Monitoring changes in absorption or emission spectra in real-time could provide kinetic information and identify intermediates. alfa-chemistry.com

Furthermore, applying operando techniques during the operation of OLEDs incorporating this compound could provide crucial insights into the degradation mechanisms of the emitter. Techniques such as operando Raman spectroscopy or infrared spectroscopy could potentially detect changes in molecular vibrations indicative of chemical transformations or structural rearrangements of this compound within the device stack under electrical stress. Operando X-ray techniques, such as X-ray Absorption Spectroscopy (XAS), could probe changes in the electronic structure and local environment of atoms within this compound during operation. The challenge lies in developing suitable sample environments and measurement protocols that mimic OLED operating conditions while being compatible with the spectroscopic technique.

Sensor Development Based on this compound Interactions (non-biological sensing)

This compound is an organic semiconductor with distinct electronic and optical properties, making it a potential candidate for use in non-biological sensing applications. Organic semiconductors can function as the active layer in various sensor architectures, where their electrical or optical properties change upon interaction with an analyte. While the primary application of this compound is in light emission, its molecular structure with electron-rich and electron-deficient units could facilitate interactions with specific chemical species.

A sensor based on this compound could potentially operate by detecting changes in its photoluminescence, absorption, or electrical conductivity upon exposure to target analytes in gaseous or liquid phases. For example, the emission or absorption spectrum of this compound might be sensitive to the presence of certain volatile organic compounds or oxidizing/reducing agents that interact with the carbazole or triazine moieties. Changes in charge transport properties of a this compound film could also be monitored in the presence of analytes that donate or withdraw electrons. Developing such sensors would involve designing appropriate device architectures (e.g., chemiresistors, organic field-effect transistors, or optical sensors) and demonstrating selective and sensitive responses to target analytes.

Chemometric Approaches for Data Analysis in this compound Studies

Chemometrics involves the application of mathematical and statistical methods to chemical data to extract meaningful information, build predictive models, and optimize experimental designs. In the context of this compound research, chemometric approaches can be invaluable for handling the complex data generated from the analytical techniques described above.

Future Research Directions and Challenges in Tmcztrz Chemistry

Exploration of New Synthetic Paradigms for TmCzTRZ

Current synthetic routes for compounds like this compound typically involve coupling donor and acceptor moieties. ossila.commdpi.com Future research in the synthesis of this compound is likely to focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. This includes exploring alternative reaction pathways, utilizing sustainable catalysts, and optimizing reaction conditions to improve yields and reduce waste generation. Challenges lie in achieving high purity and scalability while maintaining precise control over the molecular structure and its resulting electronic and photophysical properties. Developing synthetic strategies that allow for easier functionalization or structural modification could also lead to the creation of novel derivatives with tailored properties. General challenges in synthesis research include the need for more efficient and autonomous synthesis methods. arxiv.orgaps.org

Deepening Theoretical Understanding of this compound Reactivity and Photophysics

A deeper theoretical understanding of this compound's electronic structure, excited-state dynamics, and photophysical processes is crucial for rational design and optimization. researchgate.netrsc.org Advanced computational techniques, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been valuable in studying the properties of TADF emitters, including HOMO/LUMO energy levels and singlet-triplet energy gaps (ΔEST). mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Future theoretical research should aim to refine these models to accurately predict the impact of structural modifications on TADF efficiency, color purity, and stability. Understanding the mechanisms of non-radiative decay pathways and exciton (B1674681) dynamics at the molecular and device level is essential for mitigating efficiency roll-off and improving operational lifetime. researchgate.netresearchgate.netspiedigitallibrary.org Challenges include the computational cost of high-level calculations for large molecular systems and accurately accounting for solid-state effects and intermolecular interactions.

Harnessing this compound for Sustainable Chemical Processes

While primarily studied for OLEDs, the carbazole (B46965) and triazine moieties within this compound are present in compounds explored for various sustainable chemical processes, such as photocatalysis. researchgate.netresearchgate.net Future research could investigate the potential of this compound or its derivatives as photocatalysts for reactions relevant to sustainable chemistry, such as solar fuel production, organic transformations, or environmental remediation. researchgate.netresearchgate.nettue.nlrwth-aachen.detum.decore.ac.uk Challenges in this area include designing the molecule to have appropriate redox potentials and excited-state lifetimes for catalytic activity, ensuring stability under reaction conditions, and integrating the material into efficient catalytic systems. Exploring its potential in other sustainable applications, such as chemosensors or bioimaging, could also be a fruitful direction.

Integration of this compound into Advanced Functional Materials Beyond Current Scope

This compound's current primary application is in OLEDs. ossila.commdpi.comwarshel.comalfa-chemistry.comresearchgate.netnoctiluca.eu However, carbazole-based compounds have been explored in a wider range of organic electronic and functional materials, including organic solar cells, organic field-effect transistors (OFETs), and sensors. mdpi.comrsc.org Future research could focus on integrating this compound into these or other advanced functional materials. This might involve developing new material architectures, exploring different processing techniques (e.g., solution processing), or combining this compound with other functional materials to create hybrid systems with enhanced or synergistic properties. Challenges include maintaining the desirable photophysical properties of this compound within different material matrices and ensuring compatibility with various device fabrication processes.

Methodological Advancements in Characterization and Analysis of this compound

Accurate and comprehensive characterization is vital for understanding the properties and performance of this compound. Current characterization techniques include spectroscopy (UV-Vis, PL), thermal analysis (TGA), and structural analysis (X-ray diffraction). ossila.comwarshel.comalfa-chemistry.commdpi.com Future research requires the development and application of more advanced characterization methodologies. This includes in-situ techniques to study the material's behavior under operating conditions (e.g., in an OLED device), time-resolved spectroscopy to better understand excited-state dynamics, and advanced microscopy to probe morphology and interfaces. researchgate.netresearchgate.net Methodological advancements in analyzing complex spectroscopic data and correlating experimental results with theoretical predictions are also crucial.

Q & A

Basic: What are the foundational steps to characterize Tmcztrz for initial research?

Answer:

Begin with a literature review to identify existing data on this compound’s physicochemical properties (e.g., melting point, solubility) and synthesis protocols. Use databases like PubMed, Scopus, and Reaxys to locate peer-reviewed articles. Prioritize primary research articles over reviews for experimental details . Validate purity via techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance), ensuring alignment with reported spectra .

Basic: How to design a reproducible synthesis protocol for this compound?

Answer:

Document all steps meticulously, including reagent quantities, reaction conditions (temperature, time), and purification methods. Cross-reference protocols from primary literature and validate reproducibility through triplicate experiments. Include control experiments to isolate variables (e.g., catalyst efficacy). Publish detailed methods in the main manuscript or supplementary materials to enable replication .

Advanced: How to resolve contradictions in this compound’s reported bioactivity across studies?

Answer:

Analyze methodological differences (e.g., cell lines, assay conditions) using meta-analysis frameworks. For in vitro studies, compare factors like incubation time, solvent concentration, and positive/negative controls. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding variables. Replicate conflicting experiments under standardized conditions to isolate discrepancies .

Advanced: What strategies optimize this compound’s stability in long-term storage?

Answer:

Conduct accelerated stability studies under varying conditions (temperature, humidity, light exposure). Monitor degradation via LC-MS (Liquid Chromatography-Mass Spectrometry) and quantify impurities. Use factorial design experiments to test stabilizers (e.g., antioxidants, cryoprotectants). Validate results with real-time stability data over 6–12 months .

Basic: How to conduct a systematic literature review on this compound’s applications?

Answer:

Define inclusion/exclusion criteria (e.g., publication date ≥ 2010, peer-reviewed journals only). Use Boolean operators in database searches (e.g., "this compound AND pharmacokinetics"). Organize findings in a matrix comparing study objectives, methods, and outcomes. Critically appraise sources for bias (e.g., industry-funded vs. academic studies) .

Advanced: How to validate this compound’s mechanism of action using multi-omics approaches?

Answer:

Integrate transcriptomic, proteomic, and metabolomic data to map pathways affected by this compound. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Validate hypotheses with knockout models or siRNA silencing. Ensure statistical rigor by adjusting for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Basic: What ethical considerations apply to this compound research involving animal models?

Answer:

Follow institutional guidelines (e.g., IACUC protocols) for humane endpoints and sample sizes. Justify species selection based on physiological relevance to this compound’s target (e.g., murine models for immunotoxicity). Include negative controls and blinded assessments to minimize bias .

Advanced: How to address low yield in this compound synthesis?

Answer:

Optimize reaction kinetics using Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). Characterize intermediates via FTIR (Fourier-Transform Infrared Spectroscopy) to identify bottlenecks. Explore alternative routes (e.g., microwave-assisted synthesis) for improved efficiency .

Basic: What statistical methods are appropriate for analyzing this compound dose-response data?

Answer:

Use nonlinear regression (e.g., sigmoidal dose-response curve) to calculate EC50/IC50 values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes for transparency .

Advanced: How to ensure this compound’s structural identity matches computational predictions?

Answer:

Compare experimental XRD (X-ray Diffraction) data with DFT (Density Functional Theory)-optimized structures. Validate electronic properties via UV-Vis and cyclic voltammetry. Use docking simulations to confirm binding interactions predicted in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.